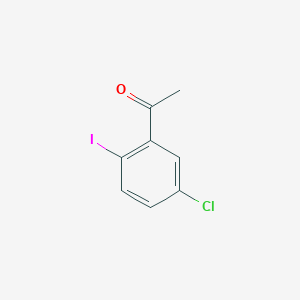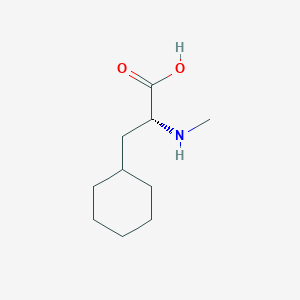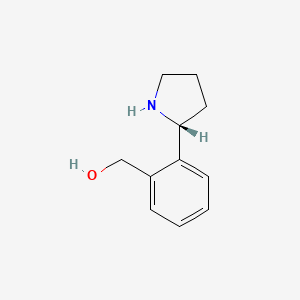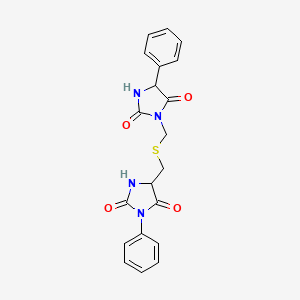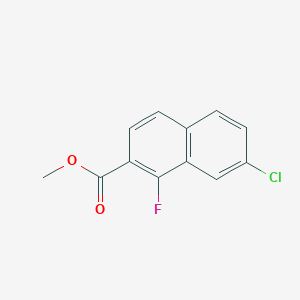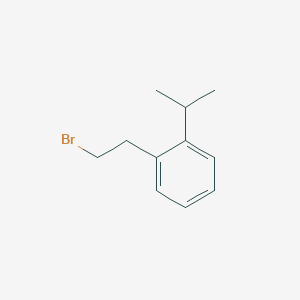
1-(2-Bromoethyl)-2-isopropylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromoethyl)-2-isopropylbenzene is an organic compound that belongs to the class of aryl bromides It consists of a benzene ring substituted with a bromoethyl group and an isopropyl group
Preparation Methods
The synthesis of 1-(2-Bromoethyl)-2-isopropylbenzene can be achieved through several methods. One common approach involves the bromination of 2-isopropylbenzene using bromine or hydrogen bromide in the presence of a catalyst. The reaction typically takes place under controlled conditions to ensure the selective formation of the desired product .
Industrial production methods often involve the use of photochemical reactions, where the compound is synthesized using light sources such as LEDs or mercury lamps. These methods provide high yields and are efficient for large-scale production .
Chemical Reactions Analysis
1-(2-Bromoethyl)-2-isopropylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different products. For example, oxidation with strong oxidizing agents can yield corresponding alcohols or ketones.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex organic molecules.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(2-Bromoethyl)-2-isopropylbenzene has a wide range of applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the synthesis of antimicrobial agents and β-peptidomimetics, which have high enzymic stability and low toxicity.
Materials Science: It is employed in the production of polymers and other materials with specific properties, such as thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of 1-(2-Bromoethyl)-2-isopropylbenzene involves its interaction with molecular targets through various pathways. For instance, in pharmaceutical applications, it acts as an intermediate in the synthesis of bioactive compounds. The bromoethyl group can undergo nucleophilic substitution, leading to the formation of new bonds and the creation of complex molecular structures .
Comparison with Similar Compounds
1-(2-Bromoethyl)-2-isopropylbenzene can be compared with other similar compounds, such as:
1-(2-Bromoethyl)naphthalene: This compound has a similar bromoethyl group but is attached to a naphthalene ring instead of a benzene ring.
1-(2-Bromoethyl)-2-alkylpyrroles: These compounds have a bromoethyl group attached to a pyrrole ring, offering different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which provides distinct chemical properties and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C11H15Br |
|---|---|
Molecular Weight |
227.14 g/mol |
IUPAC Name |
1-(2-bromoethyl)-2-propan-2-ylbenzene |
InChI |
InChI=1S/C11H15Br/c1-9(2)11-6-4-3-5-10(11)7-8-12/h3-6,9H,7-8H2,1-2H3 |
InChI Key |
PXLVPCDWWDSCDL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1CCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


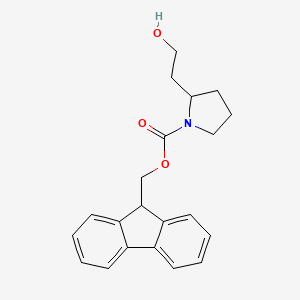
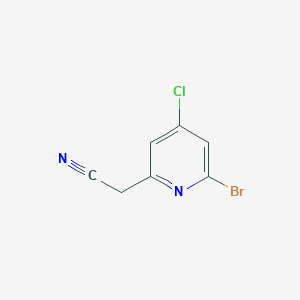
![(8AS)-4-(1H-pyrazol-4-yl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B12950244.png)

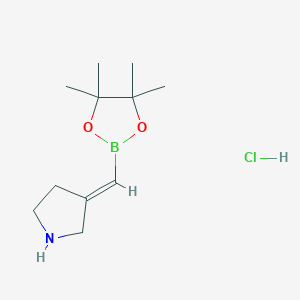
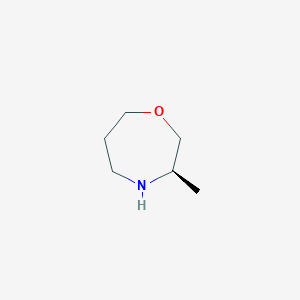
![(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(benzo[d][1,3]dioxol-5-ylmethyl)propanoic acid](/img/structure/B12950280.png)
![3-(Chloromethyl)pyrazolo[1,5-a]pyrazine](/img/structure/B12950286.png)
![Methyl {6-[(pyridin-4-yl)sulfanyl]-1H-benzimidazol-2-yl}carbamate](/img/structure/B12950293.png)
